REACTION_CXSMILES
|
[CH2:1]([S:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:2].[C:13]1([CH3:25])[CH:18]=[CH:17][C:16]([S:19]([O:22]CC)(=[O:21])=[O:20])=[CH:15][CH:14]=1.[CH3:26][CH2:27]OCC>CC(C)=O>[S:19]([C:16]1[CH:17]=[CH:18][C:13]([CH3:25])=[CH:14][CH:15]=1)([O-:22])(=[O:21])=[O:20].[CH2:1]([S:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N+:8]=1[CH2:26][CH3:27])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
1062 g
|
Type
|
reactant
|
Smiles
|
C(C)SC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
11.15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture cooled
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C(C)SC=1SC2=C([N+]1CC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.19 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |